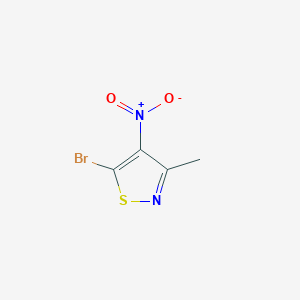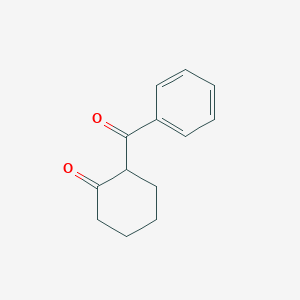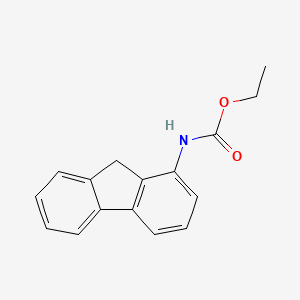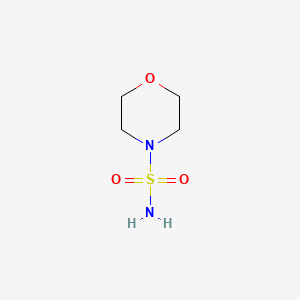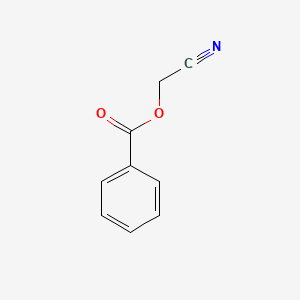
Methyl 2-(1,1-dioxothiolan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,1-dioxothiolan-3-yl)acetate is a chemical compound that is part of a broader class of organic compounds containing thietanyl and dioxothietanyl rings. These compounds have been studied for their potential anti-aggregation activity, which could have implications in various fields such as material science and pharmacology.
Synthesis Analysis
The synthesis of related compounds with thietanyl and dioxothietanyl rings has been reported to proceed through the reaction of certain xanth-8-ylthio acetic acids with various amines. These reactions yield acetate salts containing thietanyl and dioxothietanyl rings with moderate to high yields ranging from 42 to 89% . The specific synthesis of Methyl 2-(1,1-dioxothiolan-3-yl)acetate is not detailed in the provided papers, but the general methodology suggests a similar approach could be employed.
Molecular Structure Analysis
The molecular structure of compounds in this class has been confirmed using spectroscopic methods such as IR and PMR spectroscopy . While X-ray diffraction analysis has been used to confirm the structure of a related compound, Methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate , it is not explicitly stated for Methyl 2-(1,1-dioxothiolan-3-yl)acetate. However, these techniques are crucial for determining the molecular structure and confirming the synthesis of such compounds.
Chemical Reactions Analysis
The compounds with thietanyl and dioxothietanyl rings have been shown to exhibit anti-aggregation activity , indicating that they may participate in chemical reactions that prevent the aggregation of certain entities. Although the specific chemical reactions of Methyl 2-(1,1-dioxothiolan-3-yl)acetate are not described, the anti-aggregation activity suggests that it may interact with other molecules in a way that inhibits their aggregation.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(1,1-dioxothiolan-3-yl)acetate are not directly reported in the provided papers. However, the synthesis and structural analysis of related compounds suggest that these properties could be inferred from the known behavior of similar molecules. For instance, the solubility, melting point, and stability of these compounds could be related to their molecular structure and the presence of the thietanyl and dioxothietanyl rings .
Applications De Recherche Scientifique
Synthesis and Anti-Aggregation Activity
Researchers have investigated the synthesis and anti-aggregation activity of compounds containing thietanyl and dioxothietanyl rings, such as 2-[1-ethyl-3-methyl-xanth-8-ylthio]-acetate salts. These compounds, which include structures related to Methyl 2-(1,1-dioxothiolan-3-yl)acetate, have demonstrated notable anti-aggregation activity, highlighting their potential in biochemical applications (Gurevich et al., 2020).
Iodine-Catalyzed Cyclization
The use of iodine-catalyzed cyclization has enabled the synthesis of new 1,8-dioxooctahydroxanthenes with various substituents, including derivatives of Methyl 2-(1,1-dioxothiolan-3-yl)acetate. This method demonstrates the compound's role in the synthesis of structurally diverse and complex molecules (Luna et al., 2009).
Vinylphosphonium Salt Mediated Reactions
Vinylphosphonium salt mediated reactions between alkyl propiolates and aminophenols or hydroxyphenols have shown the formation of compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate, where Methyl 2-(1,1-dioxothiolan-3-yl)acetate could potentially play a role in the reaction mechanism or as a derivative (Yavari et al., 2006).
Drug Intermediate Experiment Design
The preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate through Grignard Reaction was studied, showcasing the compound's significance in educational and experimental research settings, particularly as an intermediate in drug synthesis (Min, 2015).
Synthesis and Biological Activity
Ethyl 2-[8-Arylmethylidenhydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates, closely related to Methyl 2-(1,1-dioxothiolan-3-yl)acetate, were synthesized and tested for various biological activities. These studies revealed compounds with promising antiplatelet and antioxidant properties, indicating potential therapeutic applications (Gurevich et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(1,1-dioxothiolan-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMVDYQGFCLIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,1-dioxothiolan-3-yl)acetate | |
CAS RN |
17133-70-9 |
Source


|
| Record name | NSC152573 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152573 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

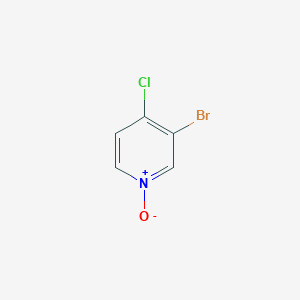

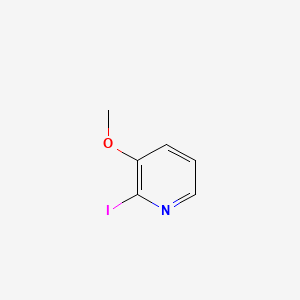
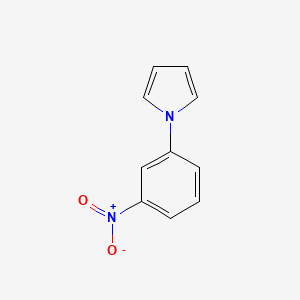
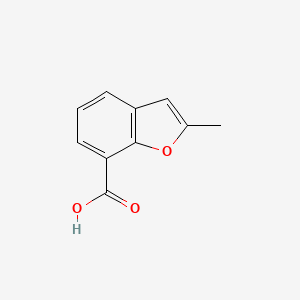
![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)
